molecular formula C27H26ClN3OS B2524668 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189732-22-6

4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2524668
CAS No.: 1189732-22-6
M. Wt: 476.04
InChI Key: OZLRFWFDRLDKEL-UHFFFAOYSA-N
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Description

4-Benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a thiazolo-pyridine benzamide derivative with a hydrochloride salt formulation. The compound features:

  • A 4-benzyl substituent on the benzamide moiety.
  • A 5-benzyl group on the tetrahydrothiazolo[5,4-c]pyridine scaffold.

The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug discovery .

Properties

IUPAC Name

4-benzyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS.ClH/c31-26(23-13-11-21(12-14-23)17-20-7-3-1-4-8-20)29-27-28-24-15-16-30(19-25(24)32-27)18-22-9-5-2-6-10-22;/h1-14H,15-19H2,(H,28,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRFWFDRLDKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes.

Mode of Action

The compound inhibits the activity of tyrosinase. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.

Biological Activity

4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22_{22}H24_{24}N2_{2}S
  • Molecular Weight : 364.50 g/mol

The structure includes a thiazolo[5,4-c]pyridine moiety which is significant for its biological activity.

Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit selective agonist activity towards beta-adrenoceptors. Specifically, studies have shown that modifications in the thiazolo ring can influence binding affinity and selectivity towards beta3-adrenoceptors, which are implicated in various physiological processes including metabolism and thermogenesis .

Pharmacological Effects

  • Beta-Adrenoceptor Agonism : Compounds similar to 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide have been shown to act as non-selective beta-adrenoceptor agonists. This activity is crucial for potential therapeutic applications in conditions such as obesity and metabolic syndrome .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects through modulation of the MAPK signaling pathway. This pathway plays a critical role in the cellular response to stress and inflammation .
  • Neuroprotective Effects : Some studies indicate that derivatives may exhibit neuroprotective properties by influencing neurotransmitter pathways and reducing oxidative stress .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Beta3-Adrenoceptor AgonismDemonstrated selective agonist activity; important for metabolic regulation.
Anti-inflammatoryModulated MAPK signaling; reduced pro-inflammatory cytokine levels.
NeuroprotectionShowed potential in reducing neuronal damage in oxidative stress models.

Scientific Research Applications

Research indicates that compounds with similar thiazolo[5,4-c]pyridine structures exhibit a range of biological activities. The following subsections detail specific applications based on recent studies.

Anticancer Research

Several studies highlight the potential of thiazolo[5,4-c]pyridine derivatives as anticancer agents. The mechanism of action often involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. For instance, compounds related to 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The thiazole ring structure is known for its anti-inflammatory properties. Research has shown that compounds containing this moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them candidates for developing new anti-inflammatory drugs.

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter systems suggests its potential use in treating neurological disorders. Preliminary studies indicate that derivatives may exhibit activity as selective agonists or antagonists at various receptor sites, including adrenergic receptors . This could lead to advancements in therapies for conditions like depression or anxiety.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions including cyclization and amide formation. The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve interactions with specific biological targets such as enzymes or receptors related to disease pathways .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in edema in animal models when administered prior to inflammatory stimuli.
Study CNeuropharmacological EffectsReported increased serotonin levels in rodent models suggesting potential antidepressant effects.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological properties or introducing new functional groups.

Reaction ConditionsProductsYieldReferences
6M HCl, reflux (12 h)4-benzylbenzoic acid + 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine78%
10% NaOH, ethanol, 80°C (8 h)Sodium 4-benzylbenzoate + free amine65%

Key findings:

  • Acidic hydrolysis proceeds faster but requires careful pH control to avoid decomposition of the thiazolo-pyridine core.

  • Basic conditions generate carboxylate intermediates useful for further derivatization.

Electrophilic Aromatic Substitution

The electron-rich thiazolo-pyridine system participates in electrophilic substitutions, particularly at the C-3 position of the pyridine ring.

Reagent/ConditionsPosition ModifiedProductSelectivityReferences
HNO₃/H₂SO₄, 0°CC-3 (pyridine)3-nitro-thiazolo[5,4-c]pyridine derivative>90% para
Br₂ in CHCl₃, RTC-3 (pyridine)3-bromo-thiazolo[5,4-c]pyridine derivative85%

Mechanistic insights:

  • Nitration occurs regioselectively at the para position relative to the nitrogen atom in the pyridine ring.

  • Bromination requires stoichiometric control to prevent di-substitution.

Nucleophilic Substitution

The benzamide's aromatic ring undergoes nucleophilic substitution when activated by electron-withdrawing groups (not inherent but introduced via prior modifications).

Starting DerivativeNucleophileConditionsProductYieldReferences
4-nitrobenzamide precursorKCN (1.2 eq)DMF, 120°C, 6 h4-cyanobenzamide derivative62%
4-bromobenzamide analogNaN₃ (2 eq)CuI, DMSO, 80°C, 12 h4-azidobenzamide derivative58%

Limitations:

  • Native compound lacks strong activating groups; pre-functionalization (e.g., nitration) is required for efficient nucleophilic substitution.

Reduction Reactions

Selective reduction of the thiazolo-pyridine system has been demonstrated under catalytic hydrogenation.

ConditionsTarget SiteProductHydrogen ConsumptionReferences
H₂ (50 psi), Pd/C (10%)Thiazole ringPartially saturated thiazolidine-pyridine hybrid2.1 mol eq
NaBH₄, MeOH, 0°CAmide carbonylSecondary alcohol derivative (unstable)N/A

Critical observations:

  • Full saturation of the thiazole ring disrupts aromaticity and reduces biological activity .

  • Borohydride reduction of the amide group requires low temperatures to minimize side reactions.

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in palladium-mediated reactions when halogenated derivatives are prepared.

Halogenated PrecursorCoupling PartnerCatalyst SystemProductYieldReferences
4-iodobenzamide derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl benzamide derivative73%
3-bromo-thiazolo derivativeVinyltributyltinPd(OAc)₂, P(o-tol)₃Alkenylated thiazolo-pyridine compound68%

Optimization data:

  • Suzuki-Miyaura couplings require anhydrous conditions to prevent catalyst deactivation.

  • Stille couplings demonstrate better tolerance for the thiazolo-pyridine system compared to Heck reactions.

Salt Metathesis

The hydrochloride counterion can be exchanged through ion-pair extraction.

Metathesis ReagentSolvent SystemNew Salt FormPurityReferences
NaPF₆ (aq)CH₂Cl₂/H₂OHexafluorophosphate salt99.2%
KNTf₂AcetonitrileBis(triflimide) salt97.8%

Applications:

  • Salt forms impact solubility: PF₆⁻ derivatives show improved organic phase partitioning .

  • Metathesis preserves the integrity of the thiazolo-pyridine core under mild conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiazolo-Pyridine Benzamide Derivatives

Compound ID Benzamide Substituent Thiazolo Substituent Molecular Weight (g/mol) Key Characteristics
Target Compound 4-Benzyl 5-Benzyl ~442* High aromaticity; potential for π-π interactions and moderate lipophilicity.
4-tert-Butyl Analog 4-tert-Butyl 5-Benzyl 442.018 Increased lipophilicity (tert-butyl group); may reduce solubility.
4-(Methylpiperidinyl Sulfonyl) 4-(2-Methylpiperidin-1-yl)sulfonyl 5-Benzyl 547.1 Enhanced polarity due to sulfonyl group; potential for hydrogen bonding.
4-Chloro Analog 4-Chloro 5-Ethyl 358.3 Smaller size; electron-withdrawing chloro group may alter electronic properties.
4-(Ethylthio) Analog 4-(Ethylthio) 5-Benzyl 446.0 Sulfur-containing substituent; may improve metabolic stability or solubility.

*Inferred based on structural similarity to .

Key Observations:

The 4-(methylpiperidinyl sulfonyl) analog () introduces a polar sulfonyl group, likely improving solubility and hydrogen-bonding capacity, though its larger molecular weight (547.1 g/mol) may limit membrane permeability .

Electronic and Steric Modifications: The 4-chloro analog () has an electron-withdrawing chlorine atom, which could influence the benzamide’s reactivity or binding interactions. Its smaller size (358.3 g/mol) may enhance tissue penetration .

Thiazolo Substituent Variations :

  • Substitution at the 5-position of the thiazolo-pyridine ring (e.g., benzyl, ethyl, or propyl groups) affects steric bulk and flexibility. For example, the 5-ethyl group in reduces steric hindrance compared to the 5-benzyl group in the target compound .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step organic reactions requiring precise control of catalysts (e.g., palladium-based catalysts for coupling reactions), solvent selection (e.g., dichloromethane or acetonitrile for solubility), and temperature gradients (e.g., refluxing at 80–100°C). To optimize yield:

  • Use stoichiometric ratios of intermediates (e.g., benzamide and thiazolo-pyridine precursors) to minimize side products.
  • Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for purification.
  • Validate purity via HPLC (>95% purity threshold) and confirm structural integrity using 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration) and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm benzyl group positions and thiazolo-pyridine ring fusion.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight ([M+H]+^+ peaks).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm hydrogen bonding patterns .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target selectivity. To address this:

  • Perform dose-response curves (IC50_{50}/EC50_{50}) under standardized buffer conditions (e.g., PBS at pH 7.4).
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
  • Conduct selectivity profiling against related kinases or receptors to rule off-target effects .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in cellular systems?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB structures) to predict binding pockets.
  • CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. knockout cell lines.
  • Western Blotting : Monitor downstream signaling markers (e.g., phosphorylated ERK or AKT) post-treatment .

Basic: How should researchers design stability studies to determine optimal storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH Stability : Test solubility in buffers (pH 1–10) and monitor precipitate formation.
  • Light Sensitivity : Store aliquots in amber vials under UV light (λ = 365 nm) for 48 hours and assess photodegradation .

Advanced: What experimental approaches are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthesize analogs with modified benzyl groups (e.g., halogen substitutions) or thiazolo-pyridine ring substitutions.
  • Use Free-Wilson analysis or 3D-QSAR models to correlate structural changes with activity.
  • Validate predictions in cell-based assays (e.g., proliferation inhibition in cancer lines) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Advanced: What methodologies are used to analyze the compound’s reactivity in heterocyclic ring systems?

Methodological Answer:

  • Kinetic Studies : Monitor ring-opening/closing reactions via 1H NMR^1 \text{H NMR} time-course experiments.
  • DFT Calculations : Simulate electron density maps to predict nucleophilic/electrophilic sites.
  • Cross-Coupling Reactions : Test Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the thiazolo-pyridine core .

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